5-Methyl-3-(nitromethyl)hexanoic acid
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Overview
Description
5-Methyl-3-(nitromethyl)hexanoic acid is an organic compound with the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol . This compound is characterized by the presence of a nitromethyl group attached to a hexanoic acid backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(nitromethyl)hexanoic acid can be achieved through multiple synthetic routes. One common method involves the hydrolysis and decarboxylation of dimethyl 2-(4-methyl-1-nitropentan-2-yl) malonate . The reaction conditions typically include the use of methanesulfonic acid, water, and acetic acid at elevated temperatures (around 110°C) for several hours. The optimization of this reaction involves adjusting the concentration of reagents and the reaction temperature to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(nitromethyl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitromethyl group can be reduced to an amine group under appropriate conditions.
Substitution: The nitromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-3-(nitromethyl)hexanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(nitromethyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The nitromethyl group can undergo various chemical transformations, leading to the formation of active intermediates that interact with biological targets. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-methylidenehexanoic acid
- 2-Bromo-5-methyl-hexanoic acid
- Ethyl 5-methyl-3-oxohexanoate
- 2-Chloro-5-methyl-3-oxo-hexanoic acid methyl ester
Uniqueness
5-Methyl-3-(nitromethyl)hexanoic acid is unique due to the presence of the nitromethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-methyl-3-(nitromethyl)hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-6(2)3-7(4-8(10)11)5-9(12)13/h6-7H,3-5H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIRCYURNGJGSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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